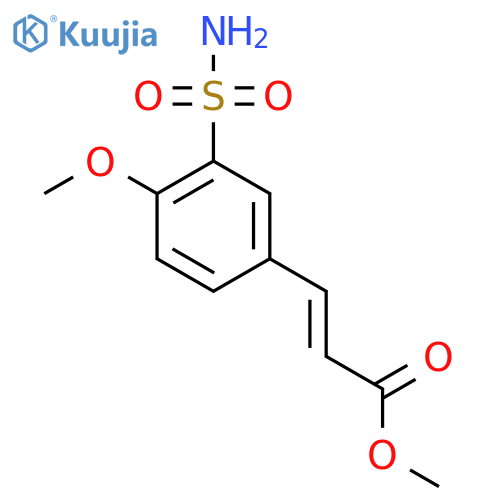

Cas no 2639466-38-7 (methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate)

2639466-38-7 structure

商品名:methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- EN300-27733702

- 2639466-38-7

- methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate

-

- インチ: 1S/C11H13NO5S/c1-16-9-5-3-8(4-6-11(13)17-2)7-10(9)18(12,14)15/h3-7H,1-2H3,(H2,12,14,15)/b6-4+

- InChIKey: HGWKVUXRUWTBQA-GQCTYLIASA-N

- ほほえんだ: S(C1C=C(/C=C/C(=O)OC)C=CC=1OC)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 271.05144369g/mol

- どういたいしつりょう: 271.05144369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 104Ų

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27733702-10.0g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 10.0g |

$1900.0 | 2025-03-19 | |

| Enamine | EN300-27733702-5.0g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 5.0g |

$1280.0 | 2025-03-19 | |

| Enamine | EN300-27733702-0.1g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 0.1g |

$389.0 | 2025-03-19 | |

| Enamine | EN300-27733702-0.25g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 0.25g |

$407.0 | 2025-03-19 | |

| Enamine | EN300-27733702-1.0g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 1.0g |

$442.0 | 2025-03-19 | |

| Enamine | EN300-27733702-0.5g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 0.5g |

$425.0 | 2025-03-19 | |

| Enamine | EN300-27733702-0.05g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 0.05g |

$372.0 | 2025-03-19 | |

| Enamine | EN300-27733702-2.5g |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |

2639466-38-7 | 95.0% | 2.5g |

$867.0 | 2025-03-19 |

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

2639466-38-7 (methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量